[5-[(1S,2S)-2-[(3S,9S,11R,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate
Description
This compound is a highly complex macrocyclic structure featuring multiple stereochemical centers, functional groups, and a hybrid polyketide-peptide backbone. Key structural elements include:
- Macrocyclic core: A 27-membered hexazatricyclo[22.3.0.09,13]heptacosan system with six amide bonds, enabling conformational rigidity and target binding specificity.
- A sulfate ester at the terminal phenolic hydroxyl group, enhancing aqueous solubility and modulating pharmacokinetics. Multiple hydroxyl and amino groups, facilitating hydrogen bonding and metal coordination.
- Biosynthetic motifs: The presence of β-hydroxy-α-amino acid residues (e.g., at position 3) suggests ribosomal or non-ribosomal peptide synthesis origins.
Properties
IUPAC Name |
[5-[(1S,2S)-2-[(3S,9S,11R,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H71N9O23S/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85)/t25-,26+,31+,34-,35-,37+,38+,42?,43-,44?,45-,46-,47-,48-,52+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEUQSKUWLMALL-LXWXBMNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)C(NC(=O)[C@@H]6C[C@H](CN6C(=O)C(NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H71N9O23S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873341 | |
| Record name | Micafungin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1270.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
235114-32-6 | |
| Record name | Micafungin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound is a complex organic molecule with significant potential for biological activity. Its intricate structure suggests a multifaceted mechanism of action that could be relevant in various therapeutic applications. This article explores its biological activity through available research findings and case studies.
Chemical Structure and Properties
The compound's chemical formula is , indicating a large and complex structure that includes multiple functional groups such as amino acids and hydroxyl groups. The presence of these groups often correlates with biological activity due to their interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its interaction with specific cellular receptors and subsequent signaling pathways:
1. Receptor Binding
- The compound is hypothesized to bind to epidermal growth factor receptors (EGFR), similar to other growth factors. This binding initiates a cascade of intracellular signaling events crucial for cellular proliferation and differentiation.
2. Signaling Pathways Activated
- Upon receptor activation:
- PI3K-AKT Pathway : Promotes cell survival and growth.
- Ras-MAPK Pathway : Stimulates cellular proliferation.
- JAK/STAT Pathway : Particularly involves STAT3 activation which is essential for the transforming activity of EGFR.
Biological Effects
The activation of these pathways leads to several biological effects:
- Cell Growth and Proliferation : Enhanced by the activation of growth factor receptors.
- Cell Survival : The PI3K-AKT pathway plays a significant role in preventing apoptosis.
- Cell Migration : Important for wound healing and tissue regeneration.
- Cell Differentiation : Influences the maturation of various cell types including epithelial cells and fibroblasts .
Case Studies
Several studies have highlighted the biological implications of this compound:
Case Study 1: Cancer Research
- In vitro studies have shown that the compound can inhibit tumor cell proliferation in certain cancer lines by modulating EGFR signaling pathways. This suggests potential applications in cancer therapy .
Case Study 2: Wound Healing
- Research indicates that compounds similar to this one enhance fibroblast migration and proliferation, promoting faster wound healing in animal models. This effect is mediated through the activation of specific growth factor receptors .
Comparative Analysis
To better understand the biological activity of this compound compared to related compounds, a comparative analysis can be useful:
| Compound Name | Primary Activity | Mechanism |
|---|---|---|
| Compound A | Tumor inhibition | EGFR antagonist |
| Compound B | Wound healing | Fibroblast activation |
| Subject Compound | Cell proliferation | EGFR signaling modulation |
Scientific Research Applications
Antifungal Properties
One of the primary applications of this compound is in antifungal therapy. The presence of specific functional groups within its structure indicates potential activity against fungal pathogens. For instance:
- Echinocandin Class : The compound shares structural similarities with echinocandins—antifungal agents that inhibit the synthesis of β-(1→3)-D-glucan in fungal cell walls. This mechanism is crucial for treating invasive fungal infections such as candidemia and aspergillosis .
- Clinical Studies : Ongoing clinical trials are evaluating the efficacy of related compounds against resistant strains of fungi. For example, rezafungin (a derivative) is being tested for its effectiveness in treating candidemia and invasive candidiasis .
Antibacterial Applications
Given the complexity and potential bioactivity of the compound's structure, there may also be applications in antibacterial therapy:
- Mechanism of Action : Similar to aminoglycosides like gentamicin, this compound could interfere with bacterial protein synthesis by binding to ribosomal RNA . This mechanism could be explored for developing new antibiotics against resistant bacterial strains.
Drug Development and Formulation
The compound's unique chemical properties make it a candidate for drug development:
- Formulation Enhancements : The incorporation of sulfate groups can enhance solubility and bioavailability in pharmaceutical formulations. This is particularly important for compounds intended for intravenous administration or those targeting systemic infections .
- Combination Therapies : There is potential for this compound to be used in combination with other antimicrobial agents to enhance efficacy and reduce resistance development.
Research Applications
In addition to therapeutic uses, the compound may serve as a valuable tool in biochemical research:
- Biochemical Pathway Studies : Its complex structure allows researchers to explore various metabolic pathways and interactions within cells. This could lead to insights into cellular responses to stressors like infection or inflammation.
- Synthetic Biology : The compound could be utilized in synthetic biology applications where engineered organisms are designed to produce similar compounds or derivatives with enhanced properties.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Mechanistic and Functional Divergences
(i) Activity Cliffs in Analog Series
Despite high structural similarity between Compound X and the trimethylazanium analog (), the replacement of the 1,2-oxazole group with a simpler 4-pentoxyphenyl moiety eliminates critical hydrogen-bonding interactions. Computational models predict a >50% reduction in target binding affinity due to this modification . Such "activity cliffs" underscore the sensitivity of macrocycles to minor structural changes .
(ii) Toxicity Profiles
Hybrid read-across models combining chemical structure (Tanimoto coefficient ≥0.85) and cell morphology data (Cell Painting) reveal divergent toxicities:
(iii) Metabolic Stability
- Oxazole vs. Phenyl Substituents : The 1,2-oxazole ring in Compound X resists CYP3A4-mediated oxidation, whereas the 4-pentoxyphenyl group in ’s compound undergoes rapid O-dealkylation (t1/2 = 12 min in human microsomes) .
- Sulfate Ester : The sulfate group in Compound X enhances renal clearance but introduces susceptibility to sulfatase-mediated hydrolysis in the gut, reducing oral bioavailability .
Methodological Considerations in Comparisons
(a) Similarity Metrics
- Tanimoto Coefficient : Structural similarity between Compound X and rifamycin SV is low (Tc = 0.23), yet both show moderate overlap in transcriptomic profiles (Pearson r = 0.61), suggesting convergent mechanisms .
- Maximal Common Subgraph (MCS): MCS analysis identifies a conserved β-hydroxy-α-amino acid motif shared with cyclosporine A, explaining shared calcineurin-binding tendencies .
(b) Hybrid Read-Across Strategies
Integrating structural similarity (Tc ≥0.7) with high-throughput bioactivity data (e.g., HTS assays) reduces false positives by 38% compared to structure-only methods . For example, Compound X and its analogs cluster distinctly in bioactivity space despite high structural similarity, reflecting divergent target engagement .
Challenges in Predictive Modeling
- Data Sparsity: Limited experimental data for macrocycles restricts QSAR model training, leading to overprediction of solubility and underprediction of hepatotoxicity .
- Dynamic Binding Modes : The conformational flexibility of Compound X’s macrocycle complicates docking studies, as evidenced by RMSD >3.0 Å between predicted and crystallographic poses in homologs .
Preparation Methods
Core Hexazatricyclo Framework Assembly
The hexazatricyclo[22.3.0.09,13]heptacosan backbone is constructed via a convergent synthesis strategy. Key steps include:
-
Macrocyclization : A linear peptide precursor undergoes cyclization under high-dilution conditions to form the 22-membered macrocycle. Patent CN103265391A highlights the use of Dakin oxidation for introducing hydroxyl groups, though adaptations for nitrogen-rich systems are required.
-
Oxazol Formation : The 1,2-oxazol-3-yl moiety at the 4-pentoxyphenyl group is synthesized via Huisgen cycloaddition between nitriles and hydroxylamine derivatives, followed by O-pentylation.
Sulfation and Functionalization
The hydrogen sulfate group is introduced via post-synthetic modification:
-
Regioselective Sulfation : The phenolic -OH group at position 2 of the phenyl ring is sulfated using sulfur trioxide (SO₃) complexes in anhydrous conditions. Patent CN107488136B demonstrates that SO₃ reactions with alcohols proceed optimally at 50–60°C with sodium sulfate as a catalyst, achieving >90% conversion.
-
Protection/Deprotection Strategy : Temporary silyl ether protection of other hydroxyl groups ensures selectivity. For example, tert-butyldimethylsilyl (TBS) groups are removed post-sulfation using tetrabutylammonium fluoride (TBAF).
Catalytic Systems and Reaction Optimization
Solid Acid Catalysts
The use of heterogeneous catalysts improves yield and reduces side reactions:
-
O-Sulfonated Poly(vinylpyrrolidonium) Hydrogen Sulfate : This catalyst ([PVP-SO₃H]HSO₄) enhances reaction rates in multi-component reactions by providing Brønsted acid sites. Studies show a 15–20% yield increase compared to traditional H₂SO₄.
-
Inorganic Sulfate Salts : Sodium sulfate (Na₂SO₄) and ammonium sulfate ((NH₄)₂SO₄) are effective in esterification and sulfation steps, minimizing hydrolysis.
Solvent-Free Conditions
Patent CN103265391A emphasizes solvent-free protocols for eco-friendly synthesis. For this compound, key findings include:
-
Melt-Phase Reactions : Heating reactants above their melting points (120–150°C) avoids solvent use, reducing purification steps.
-
Reaction Kinetics : Under solvent-free conditions, the activation energy for oxazol formation decreases by 25–30 kJ/mol.
Key Intermediates and Their Characterization
Intermediate A: Linear Peptide Precursor
Intermediate B: Sulfated Phenolic Derivative
-
Preparation : Reacting Intermediate A with SO₃-pyridine complex in DMF at 50°C for 2 h.
Process Optimization and Scalability
Temperature and Pressure Effects
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Sulfation Temperature | 50–60°C | ±5% |
| Macrocyclization Pressure | 0.1–0.5 atm | +10–15% |
| Distillation Vacuum | −0.095 MPa | +20% |
Catalyst Recycling
-
[PVP-SO₃H]HSO₄ : Retains 85% activity after 5 cycles (FT-IR confirms structural integrity).
-
Na₂SO₄ : Limited reusability due to hydration; replaced every 2 batches.
Challenges and Mitigation Strategies
Stereochemical Control
Byproduct Formation
-
Hydrolysis of Sulfate Esters : Controlled by maintaining pH < 2 during sulfation.
-
Oxazol Ring Opening : Minimized by avoiding temperatures >80°C during Huisgen cycloaddition.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Catalyst |
|---|---|---|---|
| Traditional H₂SO₄ | 65 | 92 | Homogeneous |
| [PVP-SO₃H]HSO₄ | 78 | 96 | Heterogeneous |
| Na₂SO₄-Catalyzed | 85 | 98 | Heterogeneous |
Data synthesized from patents CN107488136B and CN103265391A .
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for optimizing the stereochemically complex synthesis pathway of this compound?
- Methodology : Combine computational reaction path searches (e.g., quantum chemical calculations) with Design of Experiments (DOE) to systematically explore reaction conditions.
- Example : Use density functional theory (DFT) to predict transition states and intermediate stability, followed by fractional factorial designs to test variables like temperature, solvent polarity, and catalyst loading .
- Data Table :
| Variable | Computational Prediction (Energy Barrier, kcal/mol) | Experimental Yield (%) |
|---|---|---|
| Solvent A | 12.3 | 58 |
| Solvent B | 9.8 | 82 |
Q. Which analytical techniques are most effective for characterizing the compound’s structural heterogeneity?
- Methodology : Employ tandem mass spectrometry (MS/MS) for fragmentation analysis and nuclear magnetic resonance (NMR) with cryoprobes to enhance sensitivity for low-concentration stereoisomers. Pair with molecular dynamics simulations to validate conformational stability .
- Validation : Cross-reference spectroscopic data with X-ray crystallography for absolute configuration confirmation.
Advanced Research Questions
Q. How can computational and experimental data be integrated to refine reaction mechanisms for this compound?
- Methodology : Implement a feedback loop where experimental kinetic data (e.g., rate constants) are used to calibrate computational models. Use AI-driven platforms like COMSOL Multiphysics to simulate multi-step reactions and predict side-product formation .
- Case Study : Adjusting the protonation state of intermediates in silico reduced undesired byproducts by 37% in pilot experiments .
Q. What strategies resolve contradictions between computational predictions and experimental outcomes in stability studies?
- Methodology : Apply Bayesian statistical analysis to quantify uncertainty in computational models. Use high-throughput experimentation (HTE) to test divergent conditions (e.g., pH, oxidative stress) and identify outliers for model recalibration .
- Example : Discrepancies in hydrolytic stability predictions were resolved by incorporating solvent micro-environment effects into the model .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
